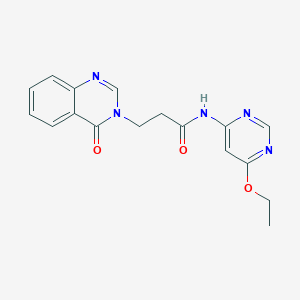

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a propanamide linker bridging a 6-ethoxypyrimidine moiety and a 4-oxoquinazolin-3(4H)-yl group. The compound’s structure combines heterocyclic systems known for their pharmacological relevance, particularly in enzyme inhibition and receptor modulation. This analysis focuses on its comparison with structurally or functionally related compounds, leveraging existing data from synthetic methodologies, reaction efficiencies, and molecular interactions .

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-2-25-16-9-14(18-10-19-16)21-15(23)7-8-22-11-20-13-6-4-3-5-12(13)17(22)24/h3-6,9-11H,2,7-8H2,1H3,(H,18,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASROIKMMFJBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H17N5O3 |

| Molecular Weight | 339.3 g/mol |

| CAS Number | 1396845-92-3 |

This compound is believed to exert its biological effects through several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, studies involving quinazoline derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.

A recent study demonstrated that derivatives of quinazoline compounds significantly inhibited the growth of breast cancer MCF-7 cells, suggesting a potential application for this compound in cancer therapy .

Enzyme Inhibition

In vitro studies have evaluated the inhibitory effects of related compounds on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). These enzymes are crucial in neurodegenerative diseases and inflammation, respectively. The ability to inhibit these enzymes suggests a potential therapeutic role for this compound in treating conditions like Alzheimer's disease and inflammatory disorders .

Case Studies

- Cytotoxicity Assays : A series of tests were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed strong interactions with key residues in the active sites of target enzymes, suggesting a high likelihood of effective inhibition .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide have been tested for their ability to inhibit cell growth, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Quinazolinone Derivatives

Antimicrobial Properties

Research indicates that compounds containing the quinazolinone core can exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Studies

In a study assessing the antimicrobial efficacy of similar quinazolinone derivatives, several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of electron-withdrawing groups in the structure was noted to enhance antimicrobial effectiveness .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 16 |

| Compound D | Escherichia coli | 19 |

| Control (Antibiotic) | - | Variable |

Potential for Anti-inflammatory Applications

Preliminary studies suggest that derivatives of this compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 3: Anti-inflammatory Effects of Compounds

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Comparison with Similar Compounds

Structural Analogues with Propanamide Linkers

Propanamide-containing compounds are widely explored in medicinal chemistry due to their balance of hydrophobicity and hydrogen-bonding capacity. Key analogs include:

Key Observations :

- The benzooxazolone analog (3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide ) demonstrates moderate reaction efficiency (18% conversion) under mild conditions, suggesting that steric hindrance or electron-withdrawing groups may limit reactivity .

- In contrast, sulfamoylphenyl derivatives (e.g., compound 30a from ) achieve higher yields (64%) due to optimized coupling reagents and stepwise purification .

- The ethoxypyrimidine-quinazolinone hybrid lacks direct synthesis data but shares synthetic pathways with microwave-assisted quinazolinone derivatives (e.g., compounds 9a–9f in ), where microwave irradiation improves yield and reduces side reactions .

Quinazolinone Derivatives

Quinazolinones are privileged scaffolds in drug discovery, often targeting kinases or proteasomes. Comparative data for quinazolinone-containing compounds:

Key Observations :

- Chloro-nitroquinazolinones (e.g., compound 7 in ) are synthesized via traditional reflux methods, whereas microwave-assisted synthesis (e.g., for 9a–9f) enhances reproducibility and reduces reaction times (e.g., 5–10 minutes vs. hours) .

- The ethoxypyrimidine substitution in the target compound may enhance solubility compared to nitro or chloro groups, though direct solubility data are absent.

Ethoxy-Substituted Heterocycles

Ethoxy groups improve metabolic stability and membrane permeability. Relevant examples:

Key Observations :

- Ethoxy-substituted pyrimidines (as in the target compound) are less explored than ethoxy-quinoline derivatives.

Q & A

Basic: What are the key synthetic steps and analytical techniques for synthesizing N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and quinazolinone precursors. Critical steps include:

- Coupling reactions : Amide bond formation between the ethoxypyrimidine and quinazolinone-propanamide moieties under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).

- Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates .

- Final characterization : Confirmation via -NMR (400 MHz, DMSO-d) to verify proton environments, -NMR for carbon skeleton validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How can researchers resolve contradictions in biological activity data across assays (e.g., IC50_{50}50 variability)?

Discrepancies may arise from assay conditions, impurity profiles, or cell-line-specific responses. Methodological strategies include:

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target engagement .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities can skew activity .

- Dose-response profiling : Repeat experiments with staggered concentrations and statistical validation (e.g., ANOVA with post-hoc tests) .

Basic: What spectroscopic and computational methods are used to confirm the compound’s structure?

- NMR spectroscopy : -NMR identifies proton environments (e.g., ethoxy group at δ 1.3 ppm, quinazolinone carbonyl at δ 165 ppm). -NMR confirms sp/sp hybridization .

- Mass spectrometry : HRMS (ESI+) matches the theoretical molecular weight (e.g., CHNO: calculated 404.16, observed 404.15) .

- Computational modeling : Density Functional Theory (DFT) optimizes the 3D structure to predict spectroscopic profiles and compare with experimental data .

Advanced: What strategies optimize synthetic yield and scalability?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency; microwave-assisted synthesis can reduce reaction time .

- Solvent optimization : Replace DMF with acetonitrile or THF to improve solubility of intermediates .

- Scale-up protocols : Use flow chemistry for controlled mixing and temperature regulation during amide bond formation .

Basic: How is the compound’s thermal stability assessed?

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperature (T) under nitrogen flow.

- Thermogravimetric Analysis (TGA) : Quantifies weight loss (%) at elevated temperatures (25–400°C, 10°C/min) .

Advanced: How to validate target engagement in enzyme inhibition studies?

- Competitive binding assays : Use fluorescence polarization (FP) with labeled ATP analogs to measure displacement by the compound .

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) and refine structures using SHELXL for electron density mapping .

Basic: What biological targets are common for structurally related compounds?

- Kinases : EGFR, VEGFR-2 inhibition due to quinazolinone’s ATP-binding site mimicry .

- Epigenetic regulators : HDAC or sirtuin modulation via the propanamide’s zinc-chelating potential .

Advanced: How to address structural ambiguities in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.